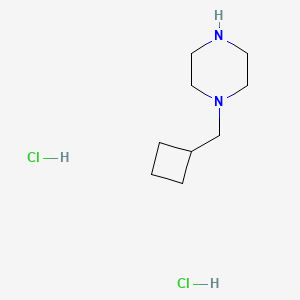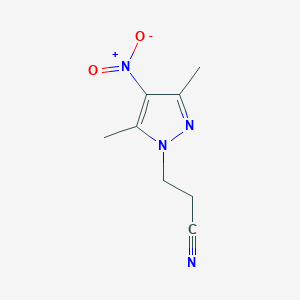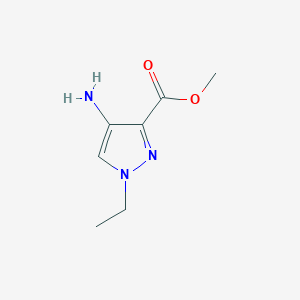
4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-6-fluoro-2-(trichloromethyl)quinoline” is a research chemical . It is a fluorinated building block and is non-combustible .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-fluoro-2-(trichloromethyl)quinoline” is represented by the SMILES string Fc1ccc2nc(cc(Cl)c2c1)C(Cl)(Cl)Cl . The molecular formula is C10H4Cl4FN and the molecular weight is 298.96 .
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 249.59 g/mol . The computed properties include a XLogP3-AA of 3.8, a topological polar surface area of 12.9 Ų, and a complexity of 258 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
4-Chloro-6-fluoro-2-(trichloromethyl)quinoline derivatives have been utilized in the synthesis of amino and fluoro-substituted quinoline-4-carboxylic acid derivatives. These compounds, synthesized using microwave irradiation and conventional heating methods, demonstrated significant anticancer activity against various carcinoma cell lines. The apoptotic DNA fragmentation studies confirmed the induction of apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Synthesis of Fluoroalkoxy Butadienes
The compound has also been used in the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, which are obtained through a reaction involving 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane. These dienes undergo smooth 4 + 2 cycloaddition reactions, indicating their potential utility in organic synthesis (Patrick, Rogers, & Gorrell, 2002).
Synthesis and Antimicrobial Screening
This chemical is also used in synthesizing 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives. These compounds, generated via Sonogashira cross-coupling reaction, were tested for antimicrobial activity but did not produce significant results at various concentrations (Bonacorso et al., 2018).
Synthesis of Oxadiazole-Thiols and Their Biological Evaluation
Derivatives of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline have been synthesized as 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols. These compounds were tested for their antimicrobial activity, showcasing their potential as biodynamic agents (Faldu et al., 2014).
Fluorophores in Biochemistry and Medicine
Some derivatives of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems. Their properties as potential antioxidants and radioprotectors are also of interest (Aleksanyan & Hambardzumyan, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-fluoro-2-(trichloromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4FN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZORGMGEWUHTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588859 |
Source


|
| Record name | 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(trichloromethyl)quinoline | |
CAS RN |
927800-47-3 |
Source


|
| Record name | 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)



![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)


![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)


